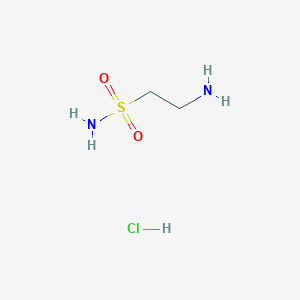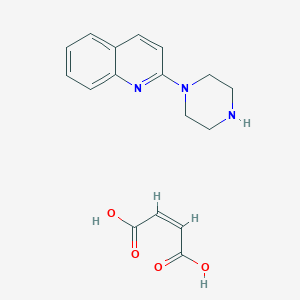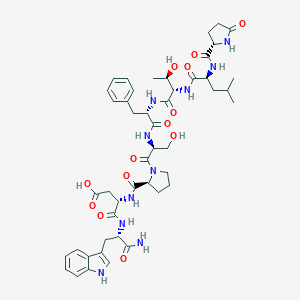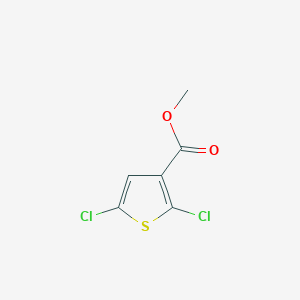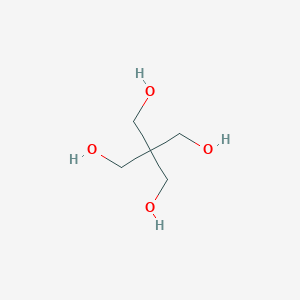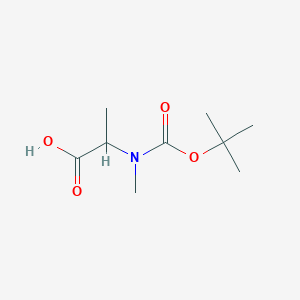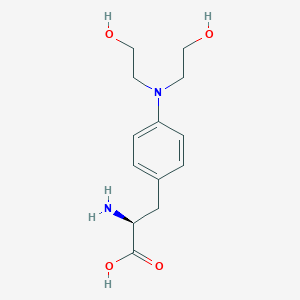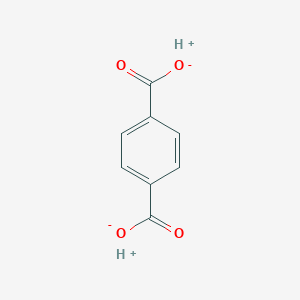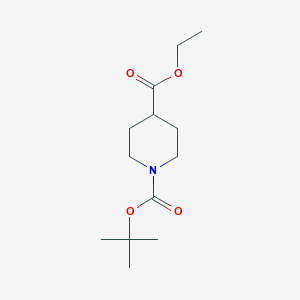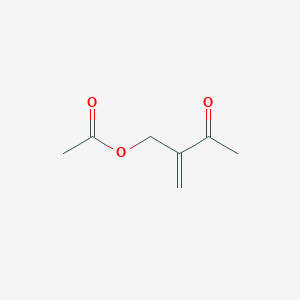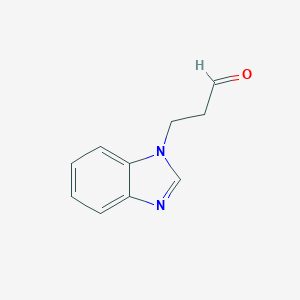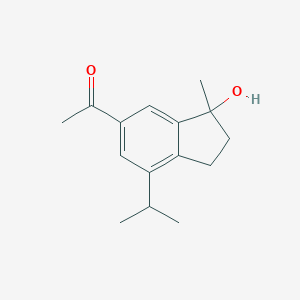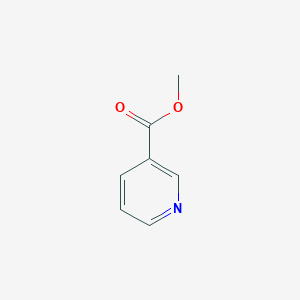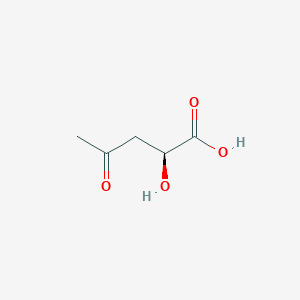
(2S)-2-Hydroxy-4-oxopentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-Hydroxy-4-oxopentanoic acid, also known as 2-Hydroxy-4-oxo-pentanoic acid or pyruvic acid, is a key intermediate in the metabolism of carbohydrates, fats, and proteins. It is a colorless liquid with a pungent odor and is highly reactive due to its keto and hydroxyl functional groups. Pyruvic acid is widely used in the food, pharmaceutical, and cosmetic industries due to its unique chemical properties and biological activities.
作用机制
Pyruvic acid exerts its biological effects through various mechanisms, including modulation of cellular signaling pathways, regulation of gene expression, and inhibition of enzymes involved in metabolic pathways. It has been shown to activate the Nrf2 pathway, which plays a key role in cellular antioxidant defense, and to inhibit the NF-κB pathway, which is involved in inflammation and cancer. Pyruvic acid has also been shown to regulate the expression of genes involved in energy metabolism and cellular differentiation.
生化和生理效应
Pyruvic acid has been shown to have a wide range of biochemical and physiological effects, including stimulation of glycolysis, enhancement of mitochondrial function, and regulation of cellular redox balance. It has also been shown to promote the synthesis of collagen and elastin, which are important components of skin and connective tissue. Pyruvic acid has been used in the treatment of various skin conditions such as acne, hyperpigmentation, and aging.
实验室实验的优点和局限性
Pyruvic acid has several advantages for use in laboratory experiments, including its stability, solubility, and ease of handling. It can be easily synthesized or obtained commercially and is relatively inexpensive. However, pyruvic acid is highly reactive and can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on pyruvic acid, including its role in cellular metabolism and energy production, its potential therapeutic applications in various diseases, and its use as a biomarker for disease diagnosis and prognosis. Further studies are needed to elucidate the mechanisms of action of pyruvic acid and to optimize its use in laboratory experiments and clinical applications.
合成方法
Pyruvic acid can be synthesized through various methods, including chemical synthesis, biological fermentation, and enzymatic conversion. Chemical synthesis involves the oxidation of lactic acid or acetaldehyde, while biological fermentation involves the conversion of glucose or other sugars by microorganisms such as yeast and bacteria. Enzymatic conversion involves the use of enzymes such as pyruvate decarboxylase and pyruvate kinase to catalyze the conversion of pyruvate from other metabolic intermediates.
科学研究应用
Pyruvic acid has been extensively studied for its biological activities and potential therapeutic applications. It has been shown to have antioxidant, anti-inflammatory, and anti-tumor properties, and has been used in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. Pyruvic acid has also been studied for its role in energy metabolism and as a biomarker for various diseases.
属性
CAS 编号 |
150337-72-7 |
|---|---|
产品名称 |
(2S)-2-Hydroxy-4-oxopentanoic acid |
分子式 |
C5H8O4 |
分子量 |
132.11 g/mol |
IUPAC 名称 |
(2S)-2-hydroxy-4-oxopentanoic acid |
InChI |
InChI=1S/C5H8O4/c1-3(6)2-4(7)5(8)9/h4,7H,2H2,1H3,(H,8,9)/t4-/m0/s1 |
InChI 键 |
QTSNVMMGKAPSRT-BYPYZUCNSA-N |
手性 SMILES |
CC(=O)C[C@@H](C(=O)O)O |
SMILES |
CC(=O)CC(C(=O)O)O |
规范 SMILES |
CC(=O)CC(C(=O)O)O |
同义词 |
Pentanoic acid, 2-hydroxy-4-oxo-, (2S)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



